BAY-1895344

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of DNA Damage Response Pathway

Elimusertib belongs to a class of drugs called Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. Cells rely on the DNA damage response (DDR) pathway to repair damage caused by factors like radiation or replication errors. ATR plays a crucial role in this pathway by halting cell cycle progression and initiating DNA repair mechanisms []. Elimusertib works by specifically inhibiting ATR, thereby potentially causing cancer cells with replication stress to die.

Combination Therapy for Enhanced Efficacy

Research suggests that Elimusertib might be more effective when combined with other cancer therapies. For instance, studies have explored its use alongside radiotherapy (RT) to improve the effectiveness of RT in treating tumors []. The rationale behind this combination lies in the potential for Elimusertib to prevent cancer cells from repairing DNA damage caused by RT, leading to increased cell death.

BAY-1895344, also known as Elimusertib, is a small molecule inhibitor specifically targeting the ataxia-telangiectasia and Rad3-related protein kinase (ATR). This compound is notable for its oral bioavailability and has been developed for the treatment of various cancers, particularly those with deficiencies in DNA damage repair mechanisms. It has shown promise in preclinical studies for its ability to enhance the efficacy of DNA-damaging therapies by increasing tumor cell sensitivity to these treatments.

ATR plays a crucial role in DNA damage repair through a process called homologous recombination repair (HRR) []. Elimusertib acts by inhibiting ATR, thereby impairing the cell's ability to repair double-stranded DNA breaks. This can lead to replication stress and ultimately cell death in cancer cells that are particularly reliant on HRR for survival [, ].

The primary chemical reaction involving BAY-1895344 is its binding to the ATR kinase, which inhibits its activity. This inhibition disrupts the cellular response to DNA damage, leading to increased apoptosis in cancer cells. The mechanism of action includes:

- Inhibition of ATR Kinase: BAY-1895344 competes with ATP for binding to the ATR active site, effectively blocking its phosphorylation activity.

- Synergistic Effects with Chemotherapy: When combined with DNA-damaging agents such as radiation or certain chemotherapeutics, BAY-1895344 enhances the cytotoxic effects on tumor cells, leading to improved therapeutic outcomes.

BAY-1895344 exhibits significant biological activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several types of tumors, including:

- Colorectal cancer (IC50 values of 0.16 µM for HT-29 cells)

- B lymphoma (IC50 value of 0.009 µM for SU-DHL-8 cells)

In vivo studies have shown that BAY-1895344 has dose-dependent antitumor activity, correlating with plasma exposure and increased DNA damage in tumor tissues. Clinical trials have confirmed its potential efficacy as a monotherapy and in combination with other treatments for patients with advanced solid tumors .

The synthesis of BAY-1895344 involves multiple steps typically including:

- Formation of Key Intermediates: The initial steps focus on creating specific intermediates through reactions such as alkylation and acylation.

- Cyclization Reactions: These intermediates undergo cyclization to form the core structure of the ATR inhibitor.

- Final Modifications: The final steps involve purification and crystallization to yield BAY-1895344 in a suitable form for pharmacological testing.

The precise details of these synthetic routes are proprietary but are designed to ensure high purity and bioavailability.

BAY-1895344 is primarily being investigated for its applications in oncology, particularly for:

- Treatment of Solid Tumors: Its role as an ATR inhibitor makes it a candidate for treating tumors with DNA repair deficiencies.

- Combination Therapy: It is being tested in combination with other cancer therapies to enhance their effectiveness, particularly in cases where traditional therapies have failed.

Clinical trials are ongoing to evaluate its safety, tolerability, and pharmacokinetic profiles in patients with various malignancies .

Interaction studies have revealed that BAY-1895344 can significantly enhance the effects of other therapeutic agents. Key findings include:

- Increased Radiosensitivity: In preclinical models, BAY-1895344 has been shown to increase radiosensitivity in tumors, suggesting it may be beneficial when used alongside radiation therapy.

- Synergistic Effects with Chemotherapeutics: Combination treatments have demonstrated improved antitumor activity compared to monotherapy, indicating potential pathways for clinical application .

When comparing BAY-1895344 to other ATR inhibitors or related compounds, several key differences emerge:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| BAY-1895344 | ATR Kinase Inhibition | Oral bioavailability; potent against specific cancers |

| VE-821 | ATR Kinase Inhibition | Primarily used in research settings; less potent |

| AZD6738 | ATR Kinase Inhibition | Advanced clinical trials; broader application scope |

| M6620 | ATR Kinase Inhibition | Focus on hematological malignancies; less selective |

BAY-1895344 stands out due to its superior potency and specificity against certain cancer types along with favorable pharmacokinetic properties that facilitate oral administration.

Synthetic Pathways and Methodologies

Original Synthetic Route Development

The research synthesis of BAY-1895344 has been systematically developed starting from readily available commercial starting materials [1] [2]. The synthetic route begins with commercial (3R)-3-methylmorpholine (62), which undergoes acetylation to produce amide intermediate 63 [2]. This foundational approach established the key stereochemical requirements for the final compound and provided a scalable pathway for further optimization.

The initial synthetic strategy was designed to accommodate the complex heterocyclic architecture of the final compound while maintaining synthetic efficiency. The route incorporates multiple heterocyclic building blocks, including the morpholine ring system and pyrazole substituents, which are essential for the compound's biological activity [1]. The development team employed systematic synthetic planning to ensure each step could be optimized for both yield and purity.

Optimization of Synthetic Procedures

Lead optimization efforts for BAY-1895344 focused on three critical parameters: potency, selectivity, and oral bioavailability [1] [3]. These optimization studies were essential in transforming the initial quinoline-based lead compound with weak ataxia telangiectasia and Rad3-related kinase inhibitory activity into the highly potent and selective naphthyridine derivative that became BAY-1895344.

The optimization process involved systematic structural modifications guided by structure-activity relationship studies. Key improvements included the replacement of the quinoline core with a 1,7-naphthyridine scaffold, which provided enhanced selectivity profiles [3]. Additional modifications focused on the morpholine substituent, where the (3R)-3-methyl configuration was found to be optimal for biological activity.

Process optimization also addressed practical synthetic considerations, including reaction conditions, purification methods, and intermediate stability. The acetylation reaction conditions were refined to maximize yield while minimizing side product formation. Chromatographic purification protocols were developed to ensure consistent product quality across different batch sizes.

Scale-up Considerations and Challenges

Scale-up development for BAY-1895344 synthesis required careful consideration of multiple factors inherent to pharmaceutical manufacturing [4] [5]. The transition from laboratory scale to commercial production necessitated comprehensive evaluation of reaction conditions, equipment requirements, and process control parameters.

Key scale-up challenges included maintaining reaction efficiency at larger volumes, ensuring consistent product quality, and implementing robust analytical controls. The acetylation step, in particular, required optimization of temperature control and reagent addition rates to prevent decomposition or side reactions at manufacturing scale [6] [7]. Process development teams implemented quality by design principles to establish critical process parameters and their acceptable ranges.

Heat transfer considerations became crucial during scale-up, as the exothermic nature of certain synthetic steps required careful thermal management. Mixing efficiency was another critical factor, particularly for heterogeneous reaction mixtures involving the morpholine intermediates. The development of appropriate analytical methods for in-process monitoring ensured consistent product quality throughout scale-up phases [8].

Lead Compound Evolution

Structure-Activity Relationship Studies

The development of BAY-1895344 began with quinoline compound 2, which exhibited weak ataxia telangiectasia and Rad3-related kinase inhibitory activity [1] [3]. Comprehensive structure-activity relationship studies were conducted to identify the key structural features responsible for biological activity and to guide optimization efforts toward more potent and selective compounds.

Initial structure-activity relationship investigations focused on the quinoline core structure and its substituents. These studies revealed that modifications at specific positions could dramatically influence both potency and selectivity. The research team systematically explored different heterocyclic scaffolds, substituent patterns, and stereochemical configurations to optimize the compound's pharmacological profile [9].

The structure-activity relationship studies identified several critical structural elements: the importance of the nitrogen-containing heterocycle, the role of the morpholine substituent in determining potency, and the significance of the pyrazole groups in achieving selectivity. These findings provided the foundation for the rational design of improved analogs that ultimately led to BAY-1895344 [3].

Transition from Quinoline to Naphthyridine Scaffold

A pivotal advancement in the development program was the transition from the original quinoline scaffold to the 1,7-naphthyridine framework that characterizes BAY-1895344 [1] [3]. This scaffold modification was driven by the need to improve both potency and selectivity while maintaining favorable pharmacokinetic properties.

The naphthyridine scaffold offers several advantages over the quinoline structure. The additional nitrogen atom in the bicyclic system provides enhanced binding interactions with the target protein, resulting in improved potency [10] [11]. Furthermore, the naphthyridine framework contributes to the compound's high selectivity for ataxia telangiectasia and Rad3-related kinase over other related kinases [12].

Systematic exploration of different naphthyridine substitution patterns revealed that the 1,7-naphthyridine isomer provided optimal biological activity. The positioning of the nitrogen atoms in this configuration creates the ideal geometry for target binding while allowing for the incorporation of the essential morpholine and pyrazole substituents [13] [14].

Key Structural Modifications for Enhanced Potency

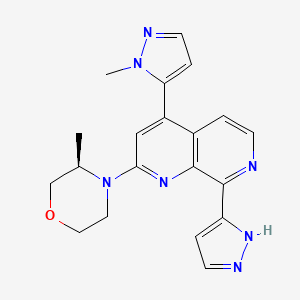

The final structure of BAY-1895344 incorporates several key modifications that collectively contribute to its exceptional potency and selectivity profile [1] [15]. The compound features a (3R)-3-methylmorpholine substituent at the 2-position of the naphthyridine core, which is crucial for achieving nanomolar potency against ataxia telangiectasia and Rad3-related kinase.

The incorporation of pyrazole groups at positions 4 and 8 of the naphthyridine scaffold represents another critical structural feature. The 1-methyl-1H-pyrazol-5-yl group at position 4 and the 1H-pyrazol-5-yl group at position 8 provide essential binding interactions while contributing to the compound's selectivity profile [16] [17]. These heterocyclic substituents create a complementary fit with the target protein's binding site.

The stereochemistry of the morpholine substituent plays a crucial role in the compound's activity. The (3R)-configuration was specifically selected based on structure-activity relationship studies that demonstrated superior potency compared to other stereoisomers [18] [19]. This stereochemical requirement highlights the precision required in the synthetic approach and the importance of maintaining enantiomeric purity throughout the manufacturing process.

Analytical Characterization Methods

Chromatographic Separation Techniques

Comprehensive analytical characterization of BAY-1895344 employs sophisticated chromatographic separation techniques to ensure product quality and purity [20]. A validated liquid chromatography-tandem mass spectrometry assay has been developed using an Agilent 1290 Infinity II system coupled with a SCIEX 6500+ mass spectrometer for quantitative analysis.

The chromatographic separation is achieved using a Phenomenex Synergi Polar-RP 80A column (4 μm, 2 mm × 50 mm) operated at ambient temperature [20]. The method employs a gradient mobile phase program consisting of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B). The gradient starts at 10% mobile phase B and increases to 95% over 3.0 minutes, providing efficient separation of BAY-1895344 from potential impurities and degradation products.

High-performance liquid chromatography methods have been optimized for both analytical and preparative applications [21] [22]. The analytical methods provide rapid analysis with retention times of approximately 1.5 minutes for BAY-1895344, enabling high-throughput quality control testing. For preparative applications, scaled-up chromatographic conditions maintain the selectivity while accommodating larger sample loads required for purification operations [23] [24].

Mass Spectrometric Identification Protocols

Mass spectrometric identification of BAY-1895344 utilizes multiple reaction monitoring with specific mass transitions to ensure accurate and sensitive detection [20]. The primary transition monitored is 376.3 → 318.2 for BAY-1895344, while the internal standard [¹³C₂D₃]-BAY-1895344 is monitored using the transition 380.3 → 322.2, both with dwell times of 0.1 seconds.

The mass spectrometer operating conditions have been optimized for maximum sensitivity and specificity. Key parameters include 20 L/h curtain gas, 5,000 V ion spray voltage, 300°C temperature, 70 L/h gas 1 and gas 2 flows, medium collision cell gas, 50 V declustering potential, 10 V entrance potential, 50 V collision energy, and 10 V collision exit potential [20].

High-resolution mass spectrometry protocols provide additional structural confirmation and enable the identification of metabolites and impurities [25] [26]. Electrospray ionization is employed for most applications, providing soft ionization suitable for the molecular ion detection of BAY-1895344. Product ion scanning capabilities allow for detailed structural characterization and confirmation of compound identity.

Purity Assessment Methodologies

Rigorous purity assessment methodologies have been established to ensure the quality of BAY-1895344 throughout its development and manufacturing [20] [8]. Standard curves are prepared using calibrators ranging from 0.5 to 5,000 ng/mL in appropriate biological matrices, with quality control samples prepared at low (1.5 ng/mL), medium (150 ng/mL), and high (4,000 ng/mL) concentrations.

The analytical method validation demonstrates excellent performance characteristics, including accuracy ranging from 90.2 to 113.0% and precision values less than 10.3% for all calibrators and quality control samples [20]. The lower limit of quantification has been established at 0.5 ng/mL, providing adequate sensitivity for pharmacokinetic and bioanalytical applications.

Purity assessment protocols incorporate multiple analytical techniques to provide comprehensive characterization [27] [28]. Nuclear magnetic resonance spectroscopy confirms structural identity and detects potential impurities, while ultraviolet-visible spectroscopy provides additional purity information with characteristic absorption maxima at 221 and 282 nm [29]. The compound exhibits greater than 98% purity as determined by high-performance liquid chromatography analysis [30] [17].

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁N₇O |

| Molecular Weight (free base) | 375.43 g/mol |

| Molecular Weight (HCl salt) | 411.89 g/mol |

| CAS Number | 1876467-74-1 |

| IC₅₀ (ATR inhibition) | 7 nM |

| Selectivity | Highly selective for ATR |

| Retention Time (LC-MS/MS) | 1.5 min |